Auriclosene monosodium

Description

Auriclosene monosodium, a synthetic chlorinated taurine derivative, belongs to the aganocide class of antimicrobial agents. It inactivates bacterial surface proteins by targeting thiol groups, leading to rapid bactericidal effects . This mechanism reduces the likelihood of resistance development, making it effective against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Clinical studies, including a Phase II trial involving 129 pediatric patients with non-bullous impetigo, demonstrated its efficacy (85% clinical success rate) and favorable safety profile, with rare adverse effects such as mild itching or rash . Auriclosene is also under investigation for preventing catheter-associated urinary tract infections (CAUTIs) by inhibiting biofilm formation and crystal deposition in neurogenic bladder patients .

Properties

CAS No. |

1073913-47-9 |

|---|---|

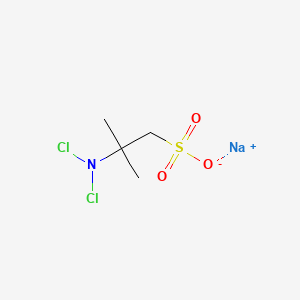

Molecular Formula |

C4H8Cl2NNaO3S |

Molecular Weight |

244.07 g/mol |

IUPAC Name |

sodium;2-(dichloroamino)-2-methylpropane-1-sulfonate |

InChI |

InChI=1S/C4H9Cl2NO3S.Na/c1-4(2,7(5)6)3-11(8,9)10;/h3H2,1-2H3,(H,8,9,10);/q;+1/p-1 |

InChI Key |

NMHCZZRJHKDTBE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of auriclosene monosodium involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylpropane-1-sulfonic acid with sodium hypochlorite to form the desired compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the monosodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain the final product .

Chemical Reactions Analysis

Auriclosene monosodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Auriclosene monosodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of organosulfonic acids and their derivatives.

Biology: The compound is investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.

Medicine: Clinical trials have explored its use in treating bacterial conjunctivitis, impetigo, and other infections.

Industry: This compound is used in the development of new antimicrobial agents and formulations for topical applications

Mechanism of Action

The mechanism of action of auriclosene monosodium involves its antimicrobial properties. It acts by disrupting the cell membranes of microbial pathogens, leading to cell lysis and death. The compound targets various molecular pathways involved in microbial survival, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Comparison with Monosodium Urate (MSU)

Structural and Functional Differences

Key Contrasts :

- Biological Role : Auriclosene is a therapeutic agent, while MSU is a pathological byproduct.

- Interaction with Proteins : Auriclosene binds bacterial thiols, whereas MSU adsorbs IgG and complement proteins, exacerbating inflammation .

- Crystallization : Unlike MSU, Auriclosene prevents crystal deposition in catheters, highlighting its prophylactic utility .

Comparison with Monosodium Glutamate (MSG)

Structural and Functional Differences

Comparison with Other Sodium Salts (Monosodium Phosphate)

Key Contrasts :

- Market Dynamics: Auriclosene addresses unmet medical needs, while monosodium phosphate competes in a saturated industrial market .

- Biological Activity: Auriclosene’s specificity for bacterial targets contrasts with monosodium phosphate’s broad physicochemical role.

Q & A

Q. How can researchers optimize formulation strategies to enhance this compound’s stability in aqueous environments?

- Test lyophilization or nanoparticle encapsulation to prevent hydrolysis.

- Characterize formulations using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

- Validate stability under accelerated conditions (e.g., ICH Q1A guidelines) and include long-term storage data in Supporting Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.